2-Chlorobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

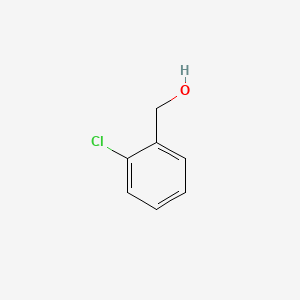

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYQPPXEXWRMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075132 | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17849-38-6, 29349-22-2 | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Chlorobenzyl Alcohol: Synthesis, Applications, and Protocol

This guide provides a comprehensive technical overview of this compound (CAS Number: 17849-38-6), a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis methodologies, key applications, analytical characterization, and safety protocols. The information is presented to not only inform but also to explain the causality behind experimental choices, ensuring a deeper understanding of its utility and handling.

This compound, also known as (2-chlorophenyl)methanol, is a chlorinated aromatic compound that serves as a versatile building block in organic synthesis.[1] Its identity is firmly established by its unique CAS number.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 17849-38-6[1][2][3] |

| Synonyms | o-Chlorobenzyl alcohol, (2-Chlorophenyl)methanol[1] |

| Molecular Formula | C₇H₇ClO[1] |

| Molecular Weight | 142.58 g/mol |

| EINECS Number | 241-801-7[3] |

| InChI Key | MBYQPPXEXWRMQC-UHFFFAOYSA-N |

| SMILES String | OCc1ccccc1Cl |

The physical and chemical properties of this compound dictate its handling, storage, and application in various chemical reactions. It exists as a white to off-white crystalline solid at ambient temperatures.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to tan powder or crystalline powder[1] |

| Melting Point | 68-72 °C[1] |

| Boiling Point | 227 °C[1] |

| Solubility | Soluble in chloroform (25 mg/mL)[3] |

| pKa | 13.99 ± 0.10 (Predicted)[3] |

Synthesis of this compound: Common Methodologies

The synthesis of this compound can be achieved through several reliable routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Below are detailed protocols for three common synthetic pathways.

Hydrolysis of 2-Chlorobenzyl Chloride

This two-step method is a robust approach for producing this compound.[5] It involves an initial esterification to form 2-chlorobenzyl acetate, which is subsequently hydrolyzed. This intermediate step helps to avoid the formation of dibenzyl ethers, a common side product in direct hydrolysis.[6]

Experimental Protocol:

-

Esterification: React 2-chlorobenzyl chloride with sodium acetate in a suitable solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the esterification is complete, hydrolyze the resulting 2-chlorobenzyl acetate using an aqueous base like sodium hydroxide or an acid like hydrochloric acid.[5]

-

Work-up and Purification: After hydrolysis, the reaction mixture is cooled and transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane. The combined organic extracts are then washed, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[4][5]

Caption: Workflow for the synthesis of this compound via hydrolysis.

Reduction of 2-Chlorobenzaldehyde

The reduction of the aldehyde functional group in 2-chlorobenzaldehyde to a primary alcohol is a direct and efficient synthesis method.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-chlorobenzaldehyde in methanol within a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. A reducing agent, such as sodium borohydride, is then added portion-wise to control the reaction temperature.

-

Work-up and Purification: Following the completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated to yield the crude alcohol. Purification is typically achieved through recrystallization.

Caption: Workflow for the synthesis of this compound via reduction.

Cannizzaro Reaction of 2-Chlorobenzaldehyde

The Cannizzaro reaction provides a method for the disproportionation of an aldehyde lacking alpha-hydrogens, like 2-chlorobenzaldehyde, into its corresponding alcohol and carboxylic acid.[4][5]

Experimental Protocol:

-

Reaction: Dissolve 2-chlorobenzaldehyde in methanol and add a concentrated aqueous solution of a strong base, such as potassium hydroxide.[4]

-

Reflux: The mixture is refluxed for approximately one hour to drive the reaction to completion.[4]

-

Separation: After cooling, the reaction mixture is transferred to a separatory funnel. The this compound is extracted with an organic solvent like dichloromethane. The aqueous layer, containing the potassium 2-chlorobenzoate, is separated.

-

Purification: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then water, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.[4][5]

Caption: Workflow for the Cannizzaro reaction synthesis and purification.

Key Applications in Research and Industry

This compound's utility stems from its reactive nature, making it a valuable intermediate in several sectors.

-

Pharmaceutical Development: It is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][7] Its incorporation into more complex molecules can enhance the efficacy of drug formulations.[1] High purity (≥99%) is paramount for these applications to ensure the safety and reproducibility of the final drug product.[7]

-

Agrochemicals: This compound plays a role in the manufacturing of pesticides and herbicides, contributing to improved agricultural productivity.[1] For instance, its precursor, 2-chlorobenzyl chloride, is essential for producing the herbicide Clomazone.[8]

-

Fragrance and Flavor Industry: It is used in the formulation of specific scents and flavors.[1]

-

Polymer Chemistry: this compound is utilized in the synthesis of specialty polymers, aiding in the development of materials with unique industrial properties.[1]

-

Research Applications: In a laboratory setting, it is frequently employed to study reaction mechanisms and to develop novel chemical processes.[1] It is also used as a reactant for preparing aldehydes and ketones through transition metal-free aerobic oxidation.[9]

Analytical Characterization

Ensuring the identity and purity of this compound is critical for its application. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 3: Analytical Methods for this compound Characterization

| Technique | Purpose |

| Gas Chromatography (GC) | Purity assessment and quantitative analysis.[10] |

| Liquid Chromatography (LC) | Testing for related substances and impurities.[11] |

| Mass Spectrometry (MS) | Identification of the compound and its fragments, often coupled with GC (GC-MS).[10] |

| Infrared (IR) Spectroscopy | Functional group identification (e.g., O-H, C-Cl bonds).[12] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H NMR, ¹³C NMR).[13] |

Safety, Handling, and Disposal

While this compound is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA), it should be handled with care as its toxicological properties have not been fully investigated.[14] Some sources indicate it may cause skin, eye, and respiratory irritation.[12][15][16]

Standard Operating Procedure for Handling:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with powders or vapors.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[14]

-

Hand Protection: Wear appropriate chemical-resistant gloves and inspect them before use.[14][17]

-

Body Protection: A lab coat is required. Additional protective clothing may be necessary for larger quantities.[14]

-

Respiratory Protection: If dust is generated and ventilation is insufficient, a NIOSH-approved respirator should be used.[14]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[14]

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[14] Keep away from incompatible materials such as acids, acid anhydrides, and oxidizing agents.[14][18]

Spill and Disposal:

-

Spill Response: Evacuate the area, ensure proper ventilation, and contain the spill using an inert absorbent material. Avoid generating dust. Collect the material into a labeled container for disposal.[14]

-

Waste Disposal: Dispose of unused product and contaminated materials through a licensed disposal company. Do not reuse empty containers.[14][17]

Caption: General workflow for safely handling this compound.

Metabolism

Understanding the metabolic fate of a chemical is crucial in drug development. Studies in rats have shown that this compound is metabolized and excreted in the urine. The major urinary metabolites identified are 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid.[5][9] It is also considered a possible intermediate in the metabolism of 2-chloromandelic acid.[5][9]

Caption: Simplified metabolic pathway of this compound in rats.

Conclusion

This compound (CAS: 17849-38-6) is a chemical intermediate of significant value in the pharmaceutical, agrochemical, and fine chemical industries. Its well-defined synthesis routes, coupled with its versatile reactivity, make it an essential building block for a wide array of complex molecules. A thorough understanding of its properties, handling procedures, and analytical methods is critical for its safe and effective use in research and development. This guide provides the foundational knowledge required by scientists and professionals to confidently work with this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 17849-38-6 [thegoodscentscompany.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 17849-38-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | 17849-38-6 [chemicalbook.com]

- 10. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound(17849-38-6) 1H NMR spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. fishersci.com [fishersci.com]

2-Chlorobenzyl alcohol molecular weight

An In-Depth Technical Guide to 2-Chlorobenzyl Alcohol: Properties, Synthesis, and Applications in Pharmaceutical Development

Introduction

This compound (CAS No: 17849-38-6) is a pivotal chemical intermediate, widely recognized for its versatile applications across the pharmaceutical, agrochemical, and fine chemical industries.[1] Characterized by its chlorinated aromatic structure, this compound serves as a fundamental building block for synthesizing more complex molecules, making it an invaluable asset in research and drug discovery.[1][2] Its unique reactivity and antimicrobial properties further underscore its significance in the development of new therapeutic agents and formulations.[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, synthesis and purification protocols, analytical characterization methods, and critical applications of this compound. Furthermore, it outlines essential safety and handling procedures to ensure its responsible use in a laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a white to tan crystalline solid at room temperature.[1][3] Its molecular structure, featuring a chlorophenyl group attached to a hydroxymethyl group, dictates its chemical reactivity and physical characteristics. The molecular weight of this compound is 142.58 g/mol .[4][5][6][7]

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [1][3][4] |

| Molecular Weight | 142.58 g/mol | [4][6][7] |

| CAS Number | 17849-38-6 | [1][3][6] |

| Appearance | White to tan powder or crystalline powder | [1][3] |

| Melting Point | 68-72 °C | [1][3] |

| Boiling Point | 227 °C (lit.) | [1][5][7] |

| Solubility | Soluble in chloroform (25 mg/mL) | [3][7] |

| Water Solubility | 8137 mg/L at 25 °C (estimated) | [3][8] |

Synthesis and Purification

The most common and reliable method for synthesizing this compound in a laboratory setting is the reduction of 2-chlorobenzaldehyde. This transformation can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄), which selectively reduces the aldehyde functional group to a primary alcohol without affecting the aromatic ring or the chloro-substituent.[9] The choice of NaBH₄ is strategic due to its high selectivity, operational simplicity, and safety compared to more potent reducing agents like lithium aluminum hydride.

Another established method is the Cannizzaro reaction, which involves the base-induced disproportionation of 2-chlorobenzaldehyde. In this reaction, one molecule of the aldehyde is reduced to this compound, while a second molecule is oxidized to 2-chlorobenzoic acid.[3]

Experimental Protocol: Reduction of 2-Chlorobenzaldehyde

This protocol details the synthesis of this compound via the reduction of 2-chlorobenzaldehyde using sodium borohydride.[9]

Materials:

-

2-Chlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde in methanol.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction and prevent side reactions. Add sodium borohydride (NaBH₄) portion-wise while maintaining the temperature and stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer multiple times with dichloromethane.

-

Washing & Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity crystalline solid.[3]

Materials:

-

Crude this compound

-

Acetone

-

Hexane

-

Erlenmeyer flask, hot plate, ice bath, Büchner funnel

Procedure:

-

Dissolve the crude product in a minimal amount of hot acetone.[3]

-

Slowly add hexane until the solution becomes slightly turbid, indicating the saturation point.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with a small amount of cold hexane and allow them to air dry.[3]

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the purity and confirm the identity of synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing purity, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for structural elucidation.[9]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for determining the purity of this compound.[9]

Instrumentation & Parameters:

| Parameter | Specification |

| System | HPLC with UV detector |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Injection Volume | 10 µL |

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare the sample to be analyzed at a similar concentration.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Determine the retention time and peak area. Purity is calculated based on the area percentage of the main peak.

Caption: General workflow for the analytical characterization of this compound.

Applications in Drug Development and Synthesis

This compound is a highly valued intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] Its utility stems from the reactivity of the hydroxyl group and the influence of the chloro-substituent on the aromatic ring, allowing for a wide range of subsequent chemical transformations.

-

Key Building Block: It serves as a precursor for introducing the 2-chlorobenzyl moiety into larger molecules, a common structural motif in various therapeutic agents.[10] The hydroxyl group can be easily converted into a good leaving group (e.g., a halide or tosylate) for nucleophilic substitution reactions or oxidized to an aldehyde or carboxylic acid for further derivatization.

-

Antimicrobial Properties: The compound itself exhibits antimicrobial properties, making it a candidate for inclusion in formulations aimed at preventing microbial growth.[1]

-

Agrochemical Synthesis: Beyond pharmaceuticals, it is a crucial intermediate in producing pesticides and herbicides, contributing to agricultural productivity.[1][10]

Caption: this compound as a versatile precursor in multi-step synthesis.

Safety, Handling, and Metabolism

While this compound is not classified as a hazardous substance according to the OSHA Hazard Communication Standard, it should be handled with care as its toxicological properties have not been exhaustively investigated.[11] Some sources indicate it may cause skin and eye irritation.[11][12]

Table 2: Safety and Handling Procedures

| Aspect | Guideline | Source(s) |

| Engineering Controls | Work in a well-ventilated area. Use of a fume hood is recommended. | [11][13] |

| Eye Protection | Wear chemical safety goggles or glasses. | [11][13] |

| Hand Protection | Wear appropriate chemical-resistant gloves. | [11][13] |

| Body Protection | Wear a lab coat. | [11] |

| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Seek medical attention. | [11] |

| First Aid (Skin) | Remove contaminated clothing. Wash the affected area with soap and plenty of water. | [11][13] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [11] |

| Incompatibilities | Acids, acid anhydrides, and oxidizing agents. | [11][14] |

Metabolism

Studies in rats have shown that this compound is metabolized and excreted in urine primarily as 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid.[5][7] It is also considered a possible intermediate in the metabolism of 2-chloromandelic acid.[5][7]

Conclusion

This compound is a cornerstone intermediate with a molecular weight of 142.58 g/mol , whose value in pharmaceutical and chemical R&D cannot be overstated. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an essential tool for medicinal chemists and process developers. A thorough understanding of its handling, analytical characterization, and synthetic applications is crucial for leveraging its full potential in the innovation of new chemical entities. Adherence to proper safety protocols is paramount to ensure its effective and safe utilization in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17849-38-6 [chemicalbook.com]

- 6. This compound 99 17849-38-6 [sigmaaldrich.com]

- 7. This compound 99 17849-38-6 [sigmaaldrich.com]

- 8. This compound, 17849-38-6 [thegoodscentscompany.com]

- 9. This compound | 17849-38-6 | Benchchem [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2-Chlorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chlorobenzyl alcohol (2-CBA) is a vital chemical intermediate in the synthesis of a diverse array of organic compounds, with significant applications in the pharmaceutical, agrochemical, and fragrance industries.[1] Its efficacy as a building block is intrinsically linked to its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into its physicochemical properties, the theoretical underpinnings of its solubility, available quantitative solubility data, and practical methodologies for both experimental determination and theoretical prediction of its solubility in organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their work.

Physicochemical Properties of this compound: The Foundation of its Solubility

A thorough understanding of the physicochemical properties of this compound is paramount to comprehending its solubility behavior. These properties dictate the nature and strength of intermolecular interactions between the solute (2-CBA) and various organic solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [2] |

| Molecular Weight | 142.58 g/mol | [3] |

| Appearance | White to tan crystalline powder | [4] |

| Melting Point | 69-71 °C | [3] |

| Boiling Point | 227 °C | [3] |

| pKa (predicted) | 13.99 ± 0.10 | [3] |

| LogP (octanol-water) | 1.770 | [5] |

The structure of this compound, featuring a moderately polar hydroxyl group (-OH) and a larger, nonpolar chlorophenyl group, results in an amphiphilic character. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and van der Waals interactions. The presence of the chlorine atom ortho to the hydroxymethyl group introduces a dipole moment and can influence the molecule's overall polarity and electronic distribution.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. This concept is rooted in the thermodynamics of mixing, where dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in nature and strength to the forces within the pure solute and pure solvent.

For this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

-

Polar Solvents: Protic polar solvents, such as alcohols (e.g., methanol, ethanol), are generally good solvents for this compound. This is due to their ability to form strong hydrogen bonds with the hydroxyl group of 2-CBA. Aprotic polar solvents, such as acetone and ethyl acetate, can act as hydrogen bond acceptors and also effectively solvate 2-CBA through dipole-dipole interactions.

-

Nonpolar Solvents: Nonpolar solvents, such as toluene and heptane, are expected to be less effective at dissolving this compound. While the chlorophenyl group can engage in van der Waals forces with these solvents, the energy required to overcome the strong hydrogen bonding between 2-CBA molecules in its solid lattice is not sufficiently compensated by these weaker interactions.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

A more sophisticated and quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar intermolecular forces.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.[6]

Quantitative Solubility Data of this compound

Despite its widespread use, comprehensive, publicly available quantitative solubility data for this compound across a broad range of organic solvents is limited. The following table summarizes the available data found in the literature.

Table 2: Known Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility | Source |

| Methanol | Not Specified | 1 g / 10 mL (100 g/L) | [1] |

| Chloroform | Not Specified | 25 mg / mL (25 g/L) | [3][5] |

| Water | 25 | ~0.01 g / 100 mL (0.1 g/L) | [1] |

Qualitative statements indicate that this compound is also soluble in other common organic solvents such as ethanol, acetone, and ether.[1] The lack of extensive quantitative data underscores the importance of the experimental and predictive methods outlined in the subsequent sections of this guide.

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise solubility data, experimental determination is essential. The following protocol describes a reliable method for determining the solubility of this compound in an organic solvent at a given temperature.

Isothermal Shake-Flask Method

This method relies on creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Protocol:

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to achieve a stable concentration.

-

Phase Separation: Allow the vial to rest at the set temperature for several hours to permit the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilution and Analysis: Dilute the filtered sample to a known volume with the solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC, against a calibration curve prepared with known standards.[1]

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Self-Validation: To ensure the system has reached equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent, indicating that equilibrium has been achieved. Additionally, approaching equilibrium from both supersaturation (by cooling a heated, saturated solution) and undersaturation should yield the same solubility value.

Caption: Isothermal shake-flask method workflow for solubility determination.

Predictive Models for Solubility

In the absence of experimental data, predictive models can provide valuable estimations of solubility.

Hansen Solubility Parameter (HSP) Approach

As previously mentioned, the HSP of a solute and solvent can be used to predict their compatibility. By comparing the approximated HSP of this compound with the known HSP of various organic solvents, a qualitative ranking of solubility can be achieved. Solvents with HSP values closer to those of 2-CBA are predicted to be better solvents.

Caption: Intermolecular forces governing 2-CBA solubility in different solvents.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful computational chemistry method that predicts thermodynamic properties, including solubility, from first principles based on quantum chemical calculations.[9][10] This model can provide quantitative solubility predictions without the need for experimental data, making it an invaluable tool for solvent screening in the early stages of process development. It is particularly useful for comparing the solubility of a solute in a wide range of solvents to identify optimal candidates for a specific application.[11][12]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical synthesis and formulation. This guide has provided a comprehensive overview of the factors governing its solubility, from its fundamental physicochemical properties to the theoretical models that can predict its behavior. While quantitative experimental data remains sparse, the methodologies presented herein for both experimental determination and computational prediction offer robust frameworks for researchers to obtain the necessary data for their specific applications. A deeper understanding of the principles of solubility will undoubtedly facilitate the innovative and efficient use of this compound in the scientific and industrial community.

References

- 1. This compound | 17849-38-6 | Benchchem [benchchem.com]

- 2. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17849-38-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 17849-38-6 [m.chemicalbook.com]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. kinampark.com [kinampark.com]

- 8. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. scm.com [scm.com]

- 10. zenodo.org [zenodo.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzyl Alcohol from 2-Chlorobenzyl Chloride

This guide provides a comprehensive technical exploration of the synthesis of 2-chlorobenzyl alcohol, a crucial intermediate in the pharmaceutical, agrochemical, and fragrance industries, from its precursor, 2-chlorobenzyl chloride.[1][2] We will dissect the underlying reaction mechanisms, present field-proven experimental protocols, and address the critical safety considerations inherent in handling these reactive compounds. The content is structured to deliver not just procedural steps, but the causal logic that informs the choices made in a modern synthesis laboratory.

Mechanistic Underpinnings: The SN1/SN2 Duality of Benzyl Halides

The conversion of 2-chlorobenzyl chloride to this compound is a classic nucleophilic substitution reaction. However, benzyl halides occupy a unique mechanistic space where both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways are viable and often compete.[3][4][5] The dominant pathway is dictated by the specific reaction conditions, particularly the choice of solvent and the nature of the nucleophile.[3][6]

-

The SN1 Pathway: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. Benzyl halides are prone to this pathway because the resulting primary benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. This pathway is favored in polar, protic solvents (e.g., water, ethanol) which can solvate and stabilize both the departing chloride ion and the intermediate carbocation.[3][6]

-

The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. While the benzylic carbon is primary and relatively unhindered, the π-system of the benzene ring can overlap with the orbitals in the 5-coordinate transition state, providing stabilization.[4] This pathway is favored by strong nucleophiles (e.g., hydroxide, RO⁻) and polar aprotic solvents (e.g., DMF, acetone).[6]

Understanding this mechanistic duality is crucial for process optimization. For instance, forcing the reaction with a high concentration of a strong nucleophile like NaOH will favor the SN2 pathway, while simple hydrolysis in water will have a significant SN1 character.[6][7]

Caption: Competing SN1 and SN2 mechanisms for the hydrolysis of 2-chlorobenzyl chloride.

Synthetic Methodologies: From Direct Approach to High-Purity Industrial Process

Two primary methods are employed for this synthesis, each with distinct advantages and considerations.

Method A: Direct Alkaline Hydrolysis

This is the most direct route, involving the reaction of 2-chlorobenzyl chloride with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate.

Causality: The use of a base like NaOH serves a dual purpose: it neutralizes the hydrochloric acid formed during the reaction and, more importantly, provides the hydroxide ion (OH⁻), a significantly stronger nucleophile than water. This accelerates the reaction, primarily via the SN2 mechanism. However, a critical drawback of this method is the potential formation of a significant byproduct: bis(2-chlorobenzyl) ether.[8] This occurs when the product alcohol is deprotonated by the strong base to form an alkoxide, which then acts as a nucleophile and attacks another molecule of the starting material.

-

Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a thermometer.

-

Charging Reagents: To the flask, add a 10% aqueous solution of sodium hydroxide (NaOH). Begin stirring and gently heat the solution to 80-90°C.

-

Addition: Add 2-chlorobenzyl chloride dropwise to the heated NaOH solution over 30-60 minutes, maintaining the temperature below 100°C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 95-100°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or toluene) three times.

-

Washing: Combine the organic extracts and wash sequentially with water and then a saturated brine solution until the pH of the aqueous layer is neutral.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization.[1][9]

Method B: The Two-Step Acetate Intermediate Process

This is a widely used industrial method that circumvents the formation of the dibenzyl ether byproduct, leading to higher purity and yield.[10] The strategy involves converting the chloride to an acetate ester, which is then hydrolyzed.

Causality & Authoritative Insight:

-

Step 1 (Esterification): 2-chlorobenzyl chloride is reacted with a milder nucleophile, sodium acetate. This reaction is often sluggish due to the reactants residing in different phases (solid/organic or aqueous/organic). The process is dramatically enhanced by using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium chloride).[10] The PTC facilitates the transport of the acetate anion from the aqueous/solid phase into the organic phase, where it can react with the benzyl chloride.

-

Step 2 (Saponification): The resulting 2-chlorobenzyl acetate is then hydrolyzed under basic conditions (saponified) to yield the desired alcohol and sodium acetate. Since the highly reactive starting chloride is no longer present during this strongly basic step, the formation of the ether byproduct is effectively prevented.[8]

Caption: Workflow for the high-purity two-step synthesis of this compound.

-

Esterification Setup: Charge a flask with 2-chlorobenzyl chloride (1.0 mol), anhydrous sodium acetate (1.1 mol), and a phase-transfer catalyst like tetrabutylammonium chloride (0.01-0.02 mol).[10]

-

Esterification Reaction: Heat the mixture to 100-110°C with vigorous stirring for 2-4 hours. The reaction can be conducted neat or in a high-boiling solvent like toluene. Monitor for the disappearance of the starting material.

-

Hydrolysis: After cooling slightly, add a 20% aqueous sodium hydroxide solution (approx. 1.5 mol) directly to the reaction mixture.[10]

-

Saponification Reaction: Reheat the mixture to 95-100°C and stir for 1-2 hours until the acetate intermediate is fully consumed (monitor by TLC/GC).

-

Workup & Isolation: Follow steps 5-7 from the Direct Hydrolysis protocol.

-

Purification: The crude product is typically of higher purity than that from the direct method and can be readily purified by recrystallization.

Data Summary and Purification

Comparison of Synthetic Routes

| Parameter | Method A: Direct Hydrolysis | Method B: Acetate Intermediate |

| Primary Reagents | 2-Chlorobenzyl Chloride, NaOH/Na₂CO₃ | 2-Chlorobenzyl Chloride, Sodium Acetate, NaOH |

| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAC) |

| Key Side Product | bis(2-chlorobenzyl) ether | Minimal |

| Typical Purity (Crude) | Moderate | High |

| Process Complexity | Lower (One Step) | Higher (Two Steps) |

| Industrial Preference | For lower purity grades | For high-purity applications |

Protocol: Purification by Recrystallization

This compound is a white to off-white solid at room temperature, making it an excellent candidate for purification by recrystallization.[1]

-

Solvent Selection: Choose a solvent system in which the alcohol is soluble when hot but sparingly soluble when cold. A common and effective system is an acetone/hexane mixture.[1] Toluene or xylene are also reported.[9]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot acetone required to achieve complete dissolution.

-

Precipitation: Slowly add hexane (the anti-solvent) to the hot solution until a slight turbidity persists.

-

Crystallization: Allow the flask to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal recovery.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the crystals on the filter with a small amount of cold hexane to remove any residual soluble impurities. Allow the crystals to air dry or dry in a vacuum oven. The melting point of pure this compound is in the range of 68-72 °C.[1]

Critical Safety & Handling Protocols

Trustworthiness in chemical synthesis is rooted in safety. 2-chlorobenzyl chloride is a hazardous material that demands strict handling protocols.

-

Hazard Profile: 2-Chlorobenzyl chloride is corrosive and a lachrymator (tear-inducing agent). It can cause severe skin burns and eye damage.[11] Inhalation of its vapors is toxic and can cause respiratory irritation.[11][12]

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.[13][14] An eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][15]

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[11][13] A lab coat or chemical-resistant apron is mandatory.[13]

-

Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[13]

-

-

Handling & Storage:

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]

-

Conclusion

The synthesis of this compound from 2-chlorobenzyl chloride can be effectively achieved through either direct hydrolysis or a two-step acetate intermediate process. The direct method offers simplicity, while the two-step route provides superior purity and yield by mitigating the formation of the dibenzyl ether byproduct. The choice of method is a strategic decision based on the desired product specifications, scale, and available resources. A thorough understanding of the competing SN1 and SN2 mechanisms informs process optimization, and adherence to stringent safety protocols is paramount for the successful and responsible execution of this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry1.quora.com [chemistry1.quora.com]

- 4. quora.com [quora.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]

- 10. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

2-Chlorobenzyl alcohol reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chlorobenzyl Alcohol

Introduction

This compound (C₇H₇ClO) is a pivotal chemical intermediate, recognized for its versatile role in the synthesis of a wide array of organic compounds.[1] Its structural motif is integral to pharmaceuticals, agrochemicals, and fragrances, making a deep understanding of its reactivity essential for professionals in drug development and chemical synthesis.[1][2][3] This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, moving beyond simple procedural outlines to explain the causal factors behind experimental choices and reaction pathways. We will delve into its synthesis and key transformations including oxidation, nucleophilic substitution, and etherification, grounded in authoritative references and field-proven insights.

Physicochemical Properties

A foundational understanding of a molecule's properties is critical to predicting its behavior in a reaction environment. This compound is a white to off-white crystalline solid under standard conditions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [1][4] |

| Molecular Weight | 142.58 g/mol | [1][4] |

| Melting Point | 68-72 °C | [1] |

| Boiling Point | 227 °C | [1] |

| CAS Number | 17849-38-6 | [1][4] |

I. Synthesis of this compound: Key Methodologies

The preparation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

A. Reduction of 2-Chlorobenzaldehyde

This is one of the most direct and common methods, involving the reduction of an aldehyde to a primary alcohol. The mechanism hinges on the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Mechanism Insight: Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its selectivity for aldehydes and ketones, leaving other functional groups like esters or carboxylic acids intact. Its milder reactivity compared to reagents like lithium aluminum hydride (LAH) allows for safer handling and broader solvent compatibility (e.g., methanol, ethanol).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise while stirring to control the exothermic reaction.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

-

Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

B. Hydrolysis of 2-Chlorobenzyl Chloride

Direct hydrolysis of benzyl chlorides with alkali hydroxides can lead to significant formation of dibenzyl ether as a byproduct.[3] To circumvent this, a two-step sequence involving an ester intermediate is often employed. This self-validating system ensures a higher yield of the desired alcohol.

Causality Behind the Two-Step Process: The reaction of 2-chlorobenzyl chloride with a carboxylate salt (e.g., sodium benzoate) proceeds via an Sₙ2 mechanism to form a stable ester. The subsequent saponification (hydrolysis) of this ester is a clean reaction that exclusively yields the alcohol, preventing the competing etherification pathway.[3][5]

-

Esterification: In a flask, combine 2-chlorobenzyl chloride (1.0 eq), sodium benzoate (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., water/toluene). Heat the mixture with vigorous stirring until TLC indicates complete consumption of the chloride.

-

Isolation of Ester: Separate the organic layer, wash with water, and remove the solvent to obtain crude 2-chlorobenzyl benzoate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq). Reflux the solution until the ester is fully hydrolyzed.

-

Work-up and Purification: Cool the reaction mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with diethyl ether. Wash the combined organic layers, dry, and concentrate to yield this compound.

Caption: Key synthetic routes to this compound.

II. Core Reaction Mechanisms

A. Oxidation to 2-Chlorobenzaldehyde

The oxidation of this compound to 2-chlorobenzaldehyde is a fundamental transformation, as aldehydes are crucial precursors for countless other molecules. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid.

Expertise in Reagent Selection:

-

Pyridinium Chlorochromate (PCC): A classic and reliable reagent that typically stops at the aldehyde stage. It operates under mild, anhydrous conditions.[1]

-

TEMPO-Catalyzed Oxidation: A modern, greener alternative using a stable nitroxyl radical (TEMPO) as a catalyst with a stoichiometric co-oxidant (e.g., bleach). This system is highly selective for primary alcohols.[6]

-

Nanomagnetic Catalysts (e.g., MgFe₂O₄): An emerging area focusing on reusable, heterogeneous catalysts that offer easier product separation and improved sustainability.[7]

-

Setup: In a flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane.

-

Reaction: Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the suspension.

-

Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC. The appearance of a dark, tarry mixture is characteristic.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Purification: Wash the silica pad thoroughly with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-chlorobenzaldehyde.

Caption: General mechanism of alcohol oxidation using PCC.

B. Nucleophilic Substitution Reactions

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because it would depart as a hydroxide ion (HO⁻), a strong base.[8][9] Therefore, successful nucleophilic substitution requires the activation of the -OH group into a better leaving group.

Mechanistic Pathways:

-

Protonation (Sₙ1 Pathway): In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form an oxonium ion. The leaving group is now a neutral water molecule, which is excellent. For a benzylic alcohol like this, the departure of water generates a resonance-stabilized benzylic carbocation. This carbocation is then attacked by the halide nucleophile (e.g., Br⁻) to complete the substitution.[8]

-

Conversion to Tosylate (Sₙ2 Pathway): Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the -OH group into a tosylate (-OTs). The tosylate anion is an exceptionally good leaving group due to resonance stabilization. A nucleophile can then displace the tosylate group in a classic Sₙ2 reaction.[9][10] This method is advantageous as it avoids acidic conditions and carbocation rearrangements.

Caption: Activation of alcohols for nucleophilic substitution.

-

Setup: Place this compound (1.0 eq) in a round-bottom flask.

-

Reaction: Add a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq).

-

Heating: Reflux the mixture with stirring for 2-4 hours. The reaction mixture may become biphasic.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: Cool the mixture, transfer to a separatory funnel, and extract with diethyl ether.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to afford the product.

C. Etherification Reactions

The formation of ethers from alcohols is a crucial reaction for creating stable linkages in complex molecules. This compound can undergo both self-condensation to form a symmetrical ether or react with another alcohol to form a nonsymmetrical ether.[11][12]

Modern Catalytic Approach: Traditional methods like the Williamson ether synthesis require strong bases and alkyl halides. Modern approaches utilize Lewis acid catalysts, such as iron(II/III) chlorides, to facilitate the dehydrative coupling of two alcohols.[11][12] This eco-friendly method generates water as the only byproduct. The mechanism likely involves the activation of one alcohol by the iron catalyst, making it susceptible to nucleophilic attack by the second alcohol molecule.

-

Setup: In a pressure tube, combine this compound (1.0 eq), a second alcohol (e.g., ethanol, 1.2 eq), FeCl₂·4H₂O (10 mol %), and a suitable ligand (e.g., pyridine bis-thiazoline, 12 mol %) in propylene carbonate as a solvent.

-

Reaction: Seal the tube and stir the mixture at 100 °C for 24 hours.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the resulting crude product by column chromatography on silica gel to isolate the nonsymmetrical ether.

Conclusion

This compound is a versatile building block whose reactivity is governed by the fundamental principles of organic chemistry. Its hydroxyl group can be oxidized to an aldehyde, or activated to participate in a suite of nucleophilic substitution and etherification reactions. The choice of reagents and reaction conditions allows chemists to selectively steer the molecule toward the desired product, whether through classic stoichiometric methods or modern, sustainable catalytic systems. This guide has provided a technically-grounded overview of these transformations, emphasizing the mechanistic rationale that empowers researchers to troubleshoot, innovate, and apply these reactions effectively in the synthesis of complex target molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 17849-38-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

Antimicrobial properties of 2-Chlorobenzyl alcohol

An In-depth Technical Guide to the Antimicrobial Properties of 2-Chlorobenzyl Alcohol

Abstract

This compound, an aromatic alcohol characterized by a chlorine substituent at the ortho-position, is a significant chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Beyond its role as a synthetic building block, this compound and its derivatives exhibit notable antimicrobial properties, positioning it as a compelling candidate for investigation as a preservative, disinfectant, and potentially as a therapeutic agent.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial action, its spectrum of activity extrapolated from related compounds, and robust methodologies for its evaluation. The content herein is intended for researchers, scientists, and drug development professionals seeking to explore the potential of halogenated benzyl alcohols in antimicrobial applications.

Introduction to this compound: A Profile

This compound (CAS No: 17849-38-6) is a white crystalline solid with a molecular formula of C₇H₇ClO.[3] It serves as a versatile intermediate in organic synthesis, valued for its reactivity in creating more complex molecules for the pharmaceutical and fine chemical industries.[1] While its primary utility has been in synthesis, its structural similarity to known antimicrobial agents, such as benzyl alcohol and 2,4-dichlorobenzyl alcohol, has drawn attention to its intrinsic biological activity.[2][4]

The presence of the chlorine atom on the benzyl ring is hypothesized to modulate its physicochemical properties, particularly its lipophilicity.[2] This structural modification is key to its interaction with microbial cells and is a central theme in understanding its antimicrobial potential.

Postulated Mechanism of Antimicrobial Action

While direct, in-depth mechanistic studies on this compound are limited, a strong hypothesis can be formulated based on extensive research into benzyl alcohol and other related antimicrobial alcohols.[2] The primary mode of action is believed to be the disruption of microbial cell integrity through a multi-pronged attack on the cell membrane and essential proteins.[5][6]

2.1 Disruption of the Cytoplasmic Membrane

The antimicrobial activity of benzyl alcohol and its derivatives is widely attributed to their ability to compromise the microbial cell membrane.[2][7] It is proposed that these molecules intercalate into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and a loss of structural integrity.[2][5] The consequences of this disruption are catastrophic for the cell:

-

Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

-

Loss of Proton Motive Force: Disruption of the membrane dissipates the electrochemical gradients necessary for vital cellular processes, including ATP synthesis and active transport.

-

Inhibition of Membrane-Bound Proteins: Benzyl alcohol has been shown to interfere with the function of crucial membrane proteins, including efflux pumps that microorganisms use to expel antimicrobial agents.[2][7]

The chlorine atom in this compound may enhance its lipophilicity, theoretically facilitating more efficient penetration into the lipid-rich microbial membrane and amplifying these disruptive effects.[2]

2.2 Denaturation of Proteins

A general mechanism for all antimicrobial alcohols is the denaturation of cellular proteins.[6][8] This process is significantly enhanced by the presence of water, as it allows for the disruption of the hydrogen bonds that maintain the protein's tertiary and quaternary structures.[5] By denaturing critical enzymes and structural proteins, this compound can halt essential metabolic pathways and lead to rapid cell death.[6]

Caption: Postulated mechanism of this compound's antimicrobial action.

Antimicrobial Spectrum of Activity

The precise spectrum of activity for this compound requires dedicated investigation. However, by examining data from structurally similar compounds, we can establish a well-founded starting point for its potential efficacy against bacteria, fungi, and viruses.

3.1 Antibacterial and Antifungal Activity

Benzyl alcohol and its dichlorinated analogue, 2,4-dichlorobenzyl alcohol (DCBA), have demonstrated efficacy against a range of bacteria and fungi. DCBA, a common component in antiseptic lozenges, shows rapid bactericidal action against key pathogens implicated in pharyngitis.[9] Benzyl alcohol is used as a preservative due to its activity against Gram-positive bacteria, yeasts, and molds.[10] It is plausible that this compound shares a similar, broad spectrum of activity.

Table 1: Antimicrobial Activity of Structurally Related Benzyl Alcohols Data presented serves as a proxy and a foundational basis for dedicated investigation into the 2-chloro derivative.

| Compound | Microorganism | Efficacy Measurement | Result | Reference |

| Benzyl Alcohol | Staphylococcus aureus | MIC (µg/mL) | 25 | [10] |

| Pseudomonas aeruginosa | MIC (µg/mL) | 2000 | [10] | |

| Escherichia coli | MIC (µg/mL) | 2000 | [10] | |

| Candida albicans | MIC (µg/mL) | 2500 | [10] | |

| Aspergillus niger | MIC (µg/mL) | 5000 | [10] | |

| 2,4-Dichlorobenzyl Alcohol (in combination with Amylmetacresol) | Streptococcus pyogenes | Log₁₀ Reduction (CFU/mL) | 5.7 ± 0.1 (at 1 min) | [9] |

| Haemophilus influenzae | Log₁₀ Reduction (CFU/mL) | 6.1 ± 0.1 (at 1 min) | [9] | |

| Staphylococcus aureus | Log₁₀ Reduction (CFU/mL) | 3.5 ± 0.1 (at 10 min) | [9] |

3.2 Virucidal Activity

Alcohols are potent virucidal agents, particularly against enveloped (lipophilic) viruses such as herpes, influenza, and vaccinia virus.[8] Their mechanism involves the disruption of the viral lipid envelope, rendering the virus incapable of infection. A 1980 patent demonstrated that benzyl alcohol is effective at neutralizing human rhinoviruses, herpes simplex viruses, and influenza viruses in vitro.[11] While activity against non-enveloped (non-lipid) viruses is generally lower for alcohols, some formulations have shown broad-spectrum virucidal effects.[8][12] This suggests a strong potential for this compound to possess virucidal properties, especially against enveloped viruses.

Methodologies for Efficacy Evaluation

To rigorously quantify the antimicrobial properties of this compound, standardized microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These protocols provide a self-validating system for assessing antimicrobial potency.

4.1 Protocol: Broth Microdilution for MIC and MBC/MFC Determination

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).

I. Materials & Reagents:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganisms (e.g., ATCC strains of S. aureus, E. coli, P. aeruginosa, C. albicans)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Appropriate sterile agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

-

Incubator

II. Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration (0.22 µm filter). Causality: A high-concentration stock is necessary to create a serial dilution series while minimizing the final concentration of the solvent, which could have its own antimicrobial effects.

-

Inoculum Preparation: a. Culture the test microorganism on an appropriate agar plate overnight. b. Select several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximating 1-2 x 10⁸ CFU/mL).[13] d. Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13] Causality: Standardizing the inoculum is critical for reproducibility, as the final MIC value is dependent on the initial number of microbial cells.

-

Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th or 11th column. Discard 100 µL from the last dilution column. d. This creates a gradient of decreasing concentrations of the test compound. e. Reserve one column for a positive control (broth + inoculum, no compound) and one for a negative/sterility control (broth only).

-

Inoculation: Add the prepared inoculum to each well (except the negative control), bringing the final volume to the target (e.g., 200 µL).

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).

-

MBC/MFC Determination: a. From each well that showed no visible growth (the MIC well and all higher concentrations), take a 10-100 µL aliquot. b. Spot-plate or spread the aliquot onto a fresh, compound-free agar plate. c. Incubate the agar plates under appropriate conditions. d. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. Causality: This step distinguishes between static (inhibitory) and cidal (killing) activity. The absence of growth on the subculture plate confirms that the microorganisms were killed, not just inhibited.

Caption: Experimental workflow for determining MIC and MBC/MFC values.

Applications and Future Directions

The antimicrobial properties of this compound suggest several potential applications in the pharmaceutical and cosmetic industries.

-

Preservative: Like benzyl alcohol and 2,4-dichlorobenzyl alcohol, it could be formulated as a preservative in aqueous-based cosmetics, topical pharmaceuticals, and parenteral products to prevent microbial spoilage.[4][10] Its efficacy, optimal pH range, and compatibility with other formulation ingredients would need to be thoroughly evaluated.

-

Topical Antiseptic: Given the use of related compounds in antiseptic lozenges and topical creams, this compound is a candidate for development in topical antiseptic products for skin and wound care.[9][14]

-

Disinfectant: At higher concentrations, it may serve as an active ingredient in surface disinfectants, particularly for healthcare environments where broad-spectrum activity is required.[10]

Future research should focus on generating specific MIC and MBC data for this compound against a wide panel of clinically relevant bacteria, fungi, and viruses. Further studies are also needed to fully elucidate its mechanism of action, evaluate its potential for inducing microbial resistance, and assess its safety and toxicological profile for various applications.

Conclusion

This compound is a compound of significant interest, bridging the gap between a synthetic chemical intermediate and a potent antimicrobial agent. Based on the well-established mechanisms of related benzyl alcohols, it is postulated to act by disrupting microbial cell membranes and denaturing essential proteins. While its full spectrum of activity awaits detailed characterization, data from analogous compounds suggest broad efficacy against bacteria, fungi, and enveloped viruses. The standardized methodologies presented in this guide provide a robust framework for future investigations, which are crucial for unlocking the full potential of this compound in the development of next-generation preservatives, antiseptics, and disinfectants.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 17849-38-6 | Benchchem [benchchem.com]

- 3. This compound | C7H7ClO | CID 28810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 6. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Disinfectants | Infection Control | CDC [cdc.gov]

- 9. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phexcom.com [phexcom.com]

- 11. US4200655A - Benzyl alcohol virucidal process - Google Patents [patents.google.com]

- 12. Virucidal activity of a new hand disinfectant with reduced ethanol content: comparison with other alcohol-based formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hygiene of Medical Devices and Minimum Inhibitory Concentrations for Alcohol-Based and QAC Disinfectants among Isolates from Physical Therapy Departments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Orbencarb using 2-Chlorobenzyl alcohol

An In-Depth Technical Guide to the Synthesis of Orbencarb from 2-Chlorobenzyl Alcohol

Introduction

Orbencarb, chemically known as S-(2-chlorobenzyl) N,N-diethylthiocarbamate, is a selective pre-emergence herbicide effective against annual grasses and broad-leaved weeds in crops like wheat, soybeans, and potatoes. Its mechanism of action involves the inhibition of crucial biochemical pathways essential for weed development, such as lipid synthesis and cell division. This guide provides a comprehensive, two-step synthetic pathway for Orbencarb, starting from the readily available precursor, this compound.

The synthesis is predicated on two fundamental organic transformations:

-

Chlorination: Conversion of the primary benzylic alcohol (this compound) into a more reactive benzylic halide (2-Chlorobenzyl chloride). This is a critical activation step, as the hydroxyl group is a poor leaving group for subsequent nucleophilic substitution.

-